molecular formula C12H9N3 B13671898 Benzo[g]quinazolin-4-amine

Benzo[g]quinazolin-4-amine

Cat. No.: B13671898
M. Wt: 195.22 g/mol
InChI Key: KKRYHFRCHYNPSA-UHFFFAOYSA-N
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Description

Benzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazolin-4-amine typically involves the cyclization of o-aminobenzamides with various reagents. One common method is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion . This method is efficient and can be scaled up to gram quantities, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzo[g]quinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in copper-catalyzed radical methylation/sp3C-H amination/oxidation reactions to form quinazolinones .

Common Reagents and Conditions: Common reagents used in these reactions include copper(II) acetate, dicumyl peroxide, and various amines. The reactions often require mild bases and proceed well under ambient conditions .

Major Products: The major products formed from these reactions include substituted quinazolinones, which have significant biological activities .

Mechanism of Action

The mechanism of action of Benzo[g]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit tyrosine kinases by competing with ATP for binding, thereby suppressing autophosphorylation and downstream signaling . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include quinazolinone derivatives such as 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one and 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one .

Uniqueness: Benzo[g]quinazolin-4-amine is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[g]quinazolin-4-amine

InChI

InChI=1S/C12H9N3/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H,(H2,13,14,15)

InChI Key

KKRYHFRCHYNPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)N

Origin of Product

United States

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